A Comprehensive Technical Guide to 3'-Fluoro-4'-(trifluoromethoxy)acetophenone for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to 3'-Fluoro-4'-(trifluoromethoxy)acetophenone for Researchers and Drug Development Professionals
This guide provides an in-depth overview of 3'-Fluoro-4'-(trifluoromethoxy)acetophenone, a fluorinated building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, identify key suppliers in the United States and Europe, and explore its applications, particularly in the synthesis of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile compound in their work.
Introduction to 3'-Fluoro-4'-(trifluoromethoxy)acetophenone
3'-Fluoro-4'-(trifluoromethoxy)acetophenone (CAS No. 1160511-39-3) is a substituted acetophenone derivative characterized by the presence of both a fluorine atom and a trifluoromethoxy group on the phenyl ring. These fluorine-containing moieties bestow unique physicochemical properties upon the molecule, making it a valuable intermediate in organic synthesis. The trifluoromethoxy group, in particular, can enhance metabolic stability and lipophilicity, which are desirable characteristics for drug candidates.[1]
The strategic placement of the fluoro and trifluoromethoxy groups influences the electronic properties of the aromatic ring, thereby affecting its reactivity and potential interactions with biological targets. As a result, this compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications.
Key Suppliers in the USA and Europe
The availability of high-purity starting materials is critical for reproducible research and development. The following table provides a list of notable suppliers of 3'-Fluoro-4'-(trifluoromethoxy)acetophenone and its analogs in the United States and Europe. Researchers are advised to request certificates of analysis (CoA) to verify purity and specifications before purchase.
| Supplier | Product Name | CAS Number | Purity | Region |
| Sigma-Aldrich | 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 208173-24-4 | 98% | USA/Europe |
| TCI America | 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 208173-24-4 | >97.0% (GC) | USA |
| Fisher Scientific (Thermo Scientific) | 3'-Chloro-4'-(trifluoromethoxy)acetophenone | Not specified | 98% | USA/Europe |
| Chem-Impex | 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 208173-24-4 | ≥ 97% (GC) | USA |
| Apollo Scientific | 3'-Fluoro-4'-(trifluoromethoxy)acetophenone | 1174006-08-6 | Not specified | Europe (UK) |
| AstaTech, Inc. | 3'-Fluoro-4'-(trifluoromethoxy)acetophenone | 1174006-08-6 | Not specified | USA |
Note: The availability of the specific isomer 3'-Fluoro-4'-(trifluoromethoxy)acetophenone can vary. The table includes close structural analogs that may also be of interest for similar applications.
Applications in Drug Discovery and Organic Synthesis
Fluorinated compounds are of significant interest in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The trifluoromethyl and trifluoromethoxy groups, in particular, are known to enhance lipophilicity, which can improve membrane permeability and oral bioavailability.[1]
3'-Fluoro-4'-(trifluoromethoxy)acetophenone serves as a key intermediate in the synthesis of a variety of bioactive molecules, including anti-inflammatory agents and analgesics.[1] Its acetophenone moiety provides a reactive handle for a range of chemical transformations, such as aldol condensations to form chalcones, which are precursors to various heterocyclic compounds like pyrazoles.[3]
The following workflow illustrates a general synthetic pathway where this class of compounds is utilized.
Caption: Synthetic workflow utilizing 3'-Fluoro-4'-(trifluoromethoxy)acetophenone.
Quality Control and Analytical Methods
Ensuring the purity and identity of starting materials is a fundamental aspect of scientific integrity. The following protocol outlines a standard method for the quality control of 3'-Fluoro-4'-(trifluoromethoxy)acetophenone.
Experimental Protocol: Quality Control by GC-MS and NMR
Objective: To confirm the identity and assess the purity of a supplied batch of 3'-Fluoro-4'-(trifluoromethoxy)acetophenone.
Materials:
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Sample of 3'-Fluoro-4'-(trifluoromethoxy)acetophenone
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Dichloromethane (DCM), HPLC grade
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Deuterated chloroform (CDCl₃) for NMR
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Gas chromatograph coupled with a mass spectrometer (GC-MS)
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Nuclear Magnetic Resonance (NMR) spectrometer (¹H, ¹⁹F, ¹³C)
Procedure:
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Sample Preparation for GC-MS:
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Prepare a 1 mg/mL solution of the sample in dichloromethane.
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Vortex briefly to ensure complete dissolution.
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GC-MS Analysis:
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Inject 1 µL of the prepared sample into the GC-MS system.
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Use a standard non-polar column (e.g., HP-5ms).
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Program the oven temperature with an appropriate gradient (e.g., start at 50°C, ramp to 250°C at 10°C/min).
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Analyze the resulting chromatogram for the presence of a major peak corresponding to the target compound and any impurity peaks.
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Compare the mass spectrum of the major peak with the expected fragmentation pattern for 3'-Fluoro-4'-(trifluoromethoxy)acetophenone.
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Sample Preparation for NMR:
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Dissolve approximately 10-20 mg of the sample in ~0.7 mL of CDCl₃ in an NMR tube.
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NMR Analysis:
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Acquire ¹H, ¹⁹F, and ¹³C NMR spectra.
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Analyze the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum to confirm the proton environment.
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Analyze the ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atoms in the fluoro and trifluoromethoxy groups.
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Analyze the ¹³C NMR spectrum to confirm the carbon skeleton of the molecule.
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Data Interpretation:
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The GC chromatogram should show a single major peak, with the area of this peak representing the purity (e.g., >98%).
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The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
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The NMR spectra should be consistent with the structure of 3'-Fluoro-4'-(trifluoromethoxy)acetophenone.
The following diagram illustrates the logical flow of the quality control process.
Caption: Quality control workflow for 3'-Fluoro-4'-(trifluoromethoxy)acetophenone.
Conclusion
3'-Fluoro-4'-(trifluoromethoxy)acetophenone is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and material science industries. Its unique fluorine-containing substituents offer the potential to enhance the properties of target molecules. By sourcing high-purity material from reputable suppliers and implementing rigorous quality control measures, researchers can confidently utilize this compound to advance their scientific endeavors.
References
-
4'-Fluoro-3'-(trifluoromethoxy)acetophenone - Rlavie. [Link]
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4'-Fluoro-3'-(trifluoromethyl)acetophenone, 5g, Each - CP Lab Safety. [Link]
- Method for synthesizing m-trifluoromethyl acetophenone - Google P
- A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap)
